N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butyramide or 5-amino-2-methylphenyl-4-(2,4-dichlorophenoxy)butanamide, is an organic compound that is derived from the combination of an amine and a carboxylic acid. It is a white, crystalline solid with a melting point of approximately 150°C, and is soluble in water, alcohol, and other organic solvents.
Scientific Research Applications
Wastewater Treatment
The pesticide industry generates wastewater containing toxic pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds. Biological processes and granular activated carbon are widely used for the treatment of such high-strength wastewaters, achieving up to 80-90% removal efficiency. This highlights the importance of understanding chemical behaviors for designing effective treatment processes (L. Goodwin et al., 2018).
Soil Sorption
The sorption behavior of phenoxy herbicides like 2,4-D in soil is crucial for assessing environmental mobility and risk. Factors such as soil pH, organic carbon content, and iron oxides significantly influence the sorption process. Understanding these interactions helps in evaluating the environmental impact of these chemicals (D. Werner et al., 2012).
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs) including 2,4-D derivatives are found in various environmental matrices, indicating widespread pollution. Studies have shown these compounds in indoor dust, outdoor air, and water bodies, with potential human exposure through food, dust ingestion, and personal care products. The toxicity of SPAs and their transformation products raises concerns about environmental and human health impacts (Runzeng Liu and S. Mabury, 2020).
Toxicity
Research on 2,4-D has highlighted its toxicological profile, including neurotoxicity, endocrine disruption, and potential carcinogenicity. Understanding the toxic effects and mechanisms of action is crucial for assessing the safety and environmental impact of chemical compounds. Such knowledge informs regulatory policies and safety guidelines (Natana Raquel Zuanazzi et al., 2020).
Biodegradation
Microorganisms play a significant role in the degradation of phenoxy herbicides, transforming them into less harmful substances. The study of microbial biodegradation pathways is essential for developing bioremediation strategies to mitigate environmental pollution caused by such chemicals (Karen Magnoli et al., 2020).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11-4-6-13(20)10-15(11)21-17(22)3-2-8-23-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8,20H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLJHDUJDJPGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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